tert-Butyl 5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
This compound is a boronate ester-functionalized dihydroisoquinoline derivative, characterized by a tert-butyl carbamate group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 7-position of the isoquinoline scaffold. Its molecular formula is C₂₁H₃₁BNO₄, with a molecular weight of ~373.29 g/mol (estimated based on analogs in ). The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl or alkyl-aryl bonds . The tert-butyl carbamate serves as a protective group for secondary amines, enhancing stability during synthetic workflows .
Properties
Molecular Formula |
C21H32BNO4 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl 5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H32BNO4/c1-14-11-16(22-26-20(5,6)21(7,8)27-22)12-15-13-23(10-9-17(14)15)18(24)25-19(2,3)4/h11-12H,9-10,13H2,1-8H3 |
InChI Key |
DVGFTDFMDBLADG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCN(CC3=C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The isoquinoline core can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the isoquinoline core can produce various reduced isoquinoline derivatives .
Scientific Research Applications
tert-Butyl 5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The isoquinoline core can interact with biological receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Boronate-Substituted Dihydroisoquinolines
Key analogs differ in the position of the boronate group on the isoquinoline core:
Key Observations :
- Boronate position influences reactivity in Suzuki-Miyaura couplings : Electron-withdrawing groups (e.g., carbamate) and steric factors near the boronate can modulate reaction rates and yields .
Functional Group Variations in Related Boronate Esters
Key Observations :
- The tert-butyl carbamate group provides superior stability over benzyl or other carbamates in acidic/basic conditions, critical for multi-step syntheses .
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and introduction of the boronate ester moiety. A common approach is to use Suzuki-Miyaura coupling precursors, where the tetramethyl dioxaborolane group is introduced via palladium-catalyzed borylation . Optimization requires statistical experimental design (e.g., factorial or response surface methodologies) to evaluate parameters like temperature, catalyst loading, and solvent polarity. For example, DOE (Design of Experiments) can minimize trial runs while identifying critical interactions between variables, improving yield and purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR : and NMR confirm the tert-butyl carbamate and dioxaborolane moieties. The aromatic protons in the dihydroisoquinoline ring appear as distinct multiplet signals (~6.5–7.5 ppm), while the tert-butyl group shows a singlet at ~1.4 ppm .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for : 387.33 g/mol) and detects impurities .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (B-O vibrations) confirm functional groups .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent boronate ester hydrolysis .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: How does the boronate ester moiety influence reactivity in cross-coupling reactions, and what mechanistic insights are critical for scaling up?
Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, facilitating Suzuki-Miyaura couplings. Mechanistically, transmetallation with palladium catalysts requires careful control of base strength (e.g., KCO vs. CsCO) to avoid protodeboronation. Kinetic studies using in situ NMR or HPLC can track intermediate formation, while DFT calculations predict transition states for rate-limiting steps .
Advanced: What computational strategies are effective for predicting reaction pathways or optimizing catalytic systems for this compound?
Answer:
- Quantum Chemistry : Density Functional Theory (DFT) models the electronic structure of the boronate ester, identifying nucleophilic/electrophilic sites for coupling reactions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, aiding in solvent selection (e.g., THF vs. DMF) .
- Machine Learning : Trains models on existing reaction databases to predict optimal catalysts (e.g., Pd(PPh) vs. XPhos) and ligand ratios .
Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
Answer:
- Data Triangulation : Cross-validate NMR/LC-MS results with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- Statistical Analysis : Apply principal component analysis (PCA) to batch data, identifying outliers due to impurities or degradation .
- Isotopic Labeling : Use -enriched analogs to distinguish boron-related signals from background noise in NMR .
Advanced: What are the emerging applications of this compound in medicinal chemistry, particularly in targeted drug discovery?
Answer:
The dihydroisoquinoline scaffold is a privileged structure in kinase inhibitors, while the boronate ester enables PROTAC (Proteolysis-Targeting Chimeras) development via sp-sp cross-couplings. For example:
- Target Validation : Use in fragment-based screening (e.g., STD-NMR or SPR) to identify binding partners .
- In Vivo Studies : Incorporate -labeled analogs for PET imaging to track target engagement .
Advanced: How does the compound’s stability vary under extreme pH or temperature conditions, and what degradation products are formed?
Answer:
- Acidic Conditions : Hydrolysis of the boronate ester generates boric acid and the corresponding diol, detectable via NMR .
- Thermal Stress : TGA/DSC analysis shows decomposition above 150°C, with LC-MS identifying tert-butyl carbonate byproducts .
- Mitigation Strategies : Lyophilization or formulation in anhydrous DMSO stabilizes the compound for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
